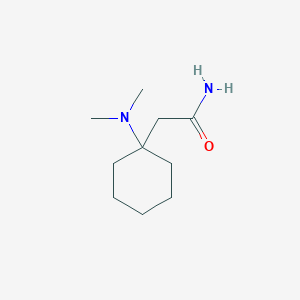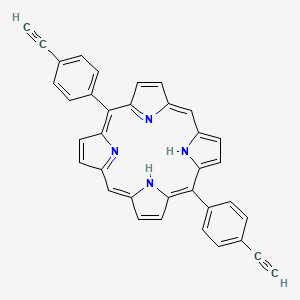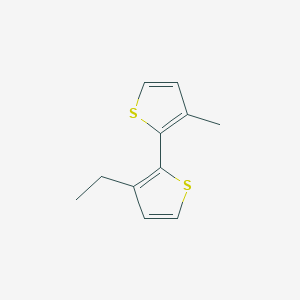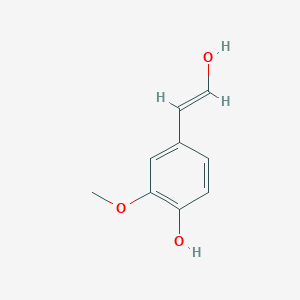![molecular formula C23H16N2 B12963577 4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
4,7-Diphenylpyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a pyrroloquinoxaline core with phenyl groups attached at the 4 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2 and containing at least three carbon atoms with reaction centers capable of nucleophilic attack . Another method involves the condensation of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and substituted pyrroloquinoxalines with various functional groups.
Applications De Recherche Scientifique
4,7-Diphenylpyrrolo[1,2-a]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4,7-Diphenylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
4,7-Diphenylpyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the phenyl groups at positions 4 and 7.
4,5-Dihydropyrrolo[1,2-a]quinoxaline: Contains additional hydrogen atoms, making it a reduced form of the compound.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C23H16N2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4,7-diphenylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C23H16N2/c1-3-8-17(9-4-1)19-13-14-21-20(16-19)24-23(18-10-5-2-6-11-18)22-12-7-15-25(21)22/h1-16H |
Clé InChI |
KJFUXVINJQBCED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
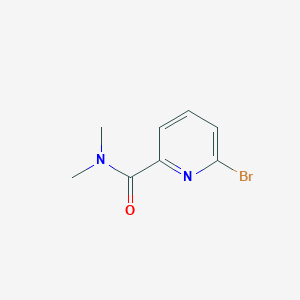

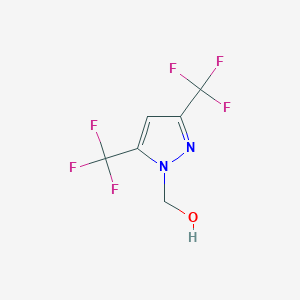
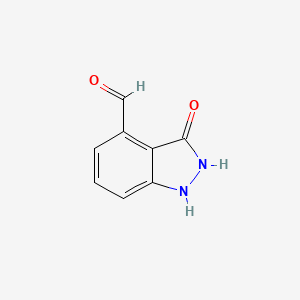
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
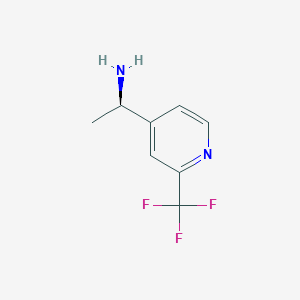
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
